2,2-Diethylbenz[f]isoindolinium bromide
Description
Properties
Molecular Formula |
C16H20BrN |
|---|---|
Molecular Weight |
306.24 g/mol |
IUPAC Name |
2,2-diethyl-1,3-dihydrobenzo[f]isoindol-2-ium;bromide |
InChI |
InChI=1S/C16H20N.BrH/c1-3-17(4-2)11-15-9-13-7-5-6-8-14(13)10-16(15)12-17;/h5-10H,3-4,11-12H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
WLXFYSQKGXWOKW-UHFFFAOYSA-M |
Canonical SMILES |
CC[N+]1(CC2=CC3=CC=CC=C3C=C2C1)CC.[Br-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs and Their Properties
The following table summarizes key differences between 2,2-diethylbenz[f]isoindolinium bromide and similar compounds:
Key Differences and Implications
- Lipophilicity : The diethyl groups in this compound likely increase lipophilicity compared to Sepantronium Bromide (methyl ether substituent) or fluorinated benzyl bromides. This may enhance membrane permeability but reduce aqueous solubility .
- Biological Activity: Sepantronium Bromide exhibits potent survivin inhibition (IC₅₀: 0.54 nM), while ethidium bromide acts as a DNA intercalator.
- Synthetic Utility : Difluorobenzyl bromides are widely used in cross-coupling reactions, whereas isoindolinium bromides serve as intermediates for nitrogen-containing heterocycles .
Pharmacological and Toxicological Considerations
- Potency : Sepantronium Bromide’s low IC₅₀ (0.54 nM) highlights the impact of substituents on activity. The diethyl groups in the target compound may sterically hinder target binding or improve pharmacokinetics .
- Toxicity : Bromide-containing compounds like methyl bromide exhibit neurotoxicity and require stringent safety protocols . Ethidium bromide is mutagenic, emphasizing the need for structural optimization to mitigate risks in the target compound .
Q & A
Basic: What synthetic methodologies are commonly employed for the preparation of 2,2-Diethylbenz[f]isoindolinium bromide?
Answer:
The compound is synthesized via intramolecular cyclization of dialkyl(3-phenylpropen-2-yl)(3-phenylpropyn-2-yl)ammonium bromides under alkaline aqueous conditions. Key steps include:
- Reagents and Conditions : Heating precursors in an aqueous alkaline medium (e.g., NaOH or KOH) at elevated temperatures (80–100°C) to promote cyclization .
- Purification : Isolation via recrystallization or column chromatography.
- Mechanistic Insight : The reaction proceeds through nucleophilic attack and ring closure, stabilized by the electron-withdrawing bromine substituent.
Advanced: How do structural modifications in the ammonium bromide precursor influence cyclization efficiency and product distribution?
Answer:
The dialkyl substituents on the ammonium precursor significantly impact reaction pathways:
- Steric Effects : Bulky groups (e.g., pentamethylene) restrict conformational flexibility, favoring selective cleavage at the C(1)–N(2) bond, as seen in 2,2-pentamethylene derivatives .
- Electronic Effects : Electron-donating groups stabilize intermediates, altering product ratios. For example, diethyl groups may enhance cyclization yields compared to bulkier analogs.
- Methodological Optimization : Use DFT calculations to model transition states and predict regioselectivity .
Basic: What analytical techniques are recommended for characterizing the structural integrity of this compound?
Answer:
- X-ray Crystallography : Resolves atomic coordinates and displacement parameters (e.g., Table 2 in and ) to confirm molecular geometry .
- NMR Spectroscopy : H and C NMR identify alkyl substituents and aromatic protons (e.g., δ 7.20–7.40 ppm for phenyl groups) .
- Mass Spectrometry : Validates molecular weight and bromide counterion presence.
Advanced: What mechanistic insights explain preferential bond cleavage in aqueous-alkaline treatment of cyclized isoindolinium bromides?
Answer:
Cleavage selectivity depends on:
- Bond Stability : The C(1)–N(2) bond is more labile due to steric strain in the bicyclic structure, as observed in 2,2-pentamethylene derivatives .
- Electronic Environment : Electron-withdrawing groups near the N(2) atom destabilize the N(2)–C(3) bond, favoring its retention.
- Experimental Validation : Kinetic studies under varying pH and temperature conditions can quantify cleavage rates.
Application-Focused: How is this compound utilized in developing advanced materials like anion exchange membranes (AEMs)?
Answer:
- Functionalization : The isoindolinium moiety enhances AEM stability in alkaline fuel cells by forming durable cationic sites when grafted onto HDPE backbones .
- Performance Metrics : Membranes exhibit superior hydroxide ion conductivity (e.g., >100 mS/cm at 80°C) and chemical resistance compared to commercial benchmarks.
- Research Gaps : Long-term durability under dry conditions requires further optimization via copolymerization or cross-linking strategies.
Methodological: What strategies mitigate side reactions during synthesis?
Answer:
- Condition Control : Maintain pH >12 to avoid premature protonation of intermediates.
- Catalyst Use : Sub-stoichiometric catalysts (e.g., Rh(III) complexes) improve regioselectivity, as seen in analogous bromide syntheses .
- Side Reaction Analysis : Monitor byproducts (e.g., dibromo derivatives) via GC-MS or HPLC and adjust reagent stoichiometry accordingly.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
